molecular formula C17H13N5O2S B11688954 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11688954
M. Wt: 351.4 g/mol
InChI Key: RKZSGFXYNPECBB-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to an indole derivative through a sulfanyl and hydrazide linkage

Preparation Methods

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzimidazole derivatives with indole-2,3-dione in the presence of hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, often using halogenated reagents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Preliminary studies suggest it may have pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and indole moieties can bind to active sites, altering the function of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole and indole derivatives, such as:

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
  • 3-bromo-benzylidene-hydrazide derivatives

Compared to these compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its specific structural features that confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H13N5O2S

Molecular Weight

351.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C17H13N5O2S/c23-14(9-25-17-19-12-7-3-4-8-13(12)20-17)21-22-15-10-5-1-2-6-11(10)18-16(15)24/h1-8,18,24H,9H2,(H,19,20)

InChI Key

RKZSGFXYNPECBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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